6-hydroxy-N,2-diphenylbenzotriazole-5-carboxamide
Description
6-Hydroxy-N,2-diphenylbenzotriazole-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound belongs to the benzotriazole family, which is known for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
6-hydroxy-N,2-diphenylbenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18-12-17-16(21-23(22-17)14-9-5-2-6-10-14)11-15(18)19(25)20-13-7-3-1-4-8-13/h1-12,24H,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEKWFKOPHUMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NN(N=C3C=C2O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-N,2-diphenylbenzotriazole-5-carboxamide typically involves the following steps:
Benzotriazole Formation: The initial step involves the formation of benzotriazole from o-phenylenediamine and nitrous acid.
Phenyl Substitution: The benzotriazole core is then subjected to phenyl substitution reactions to introduce the diphenyl groups at the 2-position.
Hydroxylation: The hydroxylation of the benzotriazole ring at the 6-position is achieved using specific oxidizing agents.
Carboxamide Formation: Finally, the carboxamide group is introduced at the 5-position through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-N,2-diphenylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to a carboxylic acid.
Reduction: The nitro group in the benzotriazole core can be reduced to an amine.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include iron powder and hydrogen gas.
Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Oxidation: Formation of 6-carboxy-N,2-diphenylbenzotriazole-5-carboxamide.
Reduction: Formation of 6-hydroxy-N,2-diphenylbenzotriazole-5-amine.
Substitution: Formation of various substituted benzotriazoles depending on the substituent used.
Scientific Research Applications
6-Hydroxy-N,2-diphenylbenzotriazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-hydroxy-N,2-diphenylbenzotriazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, it may inhibit certain enzymes or receptors involved in inflammatory processes, contributing to its potential anti-inflammatory effects.
Comparison with Similar Compounds
6-Hydroxy-N,2-diphenylbenzotriazole-5-carboxamide is unique compared to other benzotriazole derivatives due to its specific structural features and biological activities. Similar compounds include:
Benzotriazole: The parent compound without substituents.
2,4-Diphenylbenzotriazole: A structurally related compound with different positions of the phenyl groups.
6-Hydroxybenzotriazole: A compound with a hydroxy group at the 6-position but lacking the diphenyl and carboxamide groups.
These compounds share similarities in their core benzotriazole structure but differ in their substituents and resulting properties.
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